![molecular formula C19H22N6O4S B2867725 1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide CAS No. 1170655-09-0](/img/structure/B2867725.png)
1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
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Overview
Description
1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a benzenesulfonyl group, a pyrazole ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of a 1,5-diamine.
Coupling Reactions: The final compound is formed by coupling the benzenesulfonyl group, the pyrazole ring, the oxadiazole ring, and the piperidine ring through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor antagonist.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(benzenesulfonyl)-3,5-dimethylpiperidine: This compound shares the benzenesulfonyl and piperidine groups but lacks the pyrazole and oxadiazole rings.
1-(benzenesulfonyl)-4-phenylpiperazine: This compound shares the benzenesulfonyl group but has a piperazine ring instead of a piperidine ring and lacks the pyrazole and oxadiazole rings.
1-(benzenesulfonyl)-4-(3-chlorophenyl)piperazine: This compound shares the benzenesulfonyl group but has a piperazine ring and a chlorophenyl group instead of the pyrazole and oxadiazole rings.
Uniqueness
1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is unique due to the presence of both the pyrazole and oxadiazole rings, which can confer distinct chemical and biological properties. These rings can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity.
Biological Activity
The compound 1-(benzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N3O3S, with a molecular weight of 307.37 g/mol . The structure includes a piperidine moiety linked to a benzenesulfonyl group and an oxadiazole-pyrazole hybrid, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H17N3O3S |
Molecular Weight | 307.37 g/mol |
Structural Features | Piperidine, Oxadiazole, Pyrazole |
Antibacterial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit notable antibacterial properties. For instance, pyrazole derivatives have been shown to possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound under investigation may similarly demonstrate efficacy against these bacteria due to the presence of the pyrazole and oxadiazole moieties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory effects.
The mechanisms through which this compound exerts its biological effects could involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes involved in metabolic pathways.
- Receptor Binding : The pyrazole ring can potentially bind to estrogen receptors or other hormonal pathways, influencing cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have shown antioxidant properties that may mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole and oxadiazole derivatives:
- Study 1 : A synthesized pyrazole derivative was found to exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Study 2 : In vitro assays demonstrated that a related oxadiazole compound induced apoptosis in cancer cell lines through caspase activation .
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-13-11-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-7-6-10-25(12-14)30(27,28)15-8-4-3-5-9-15/h3-5,8-9,11,14H,6-7,10,12H2,1-2H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTQWMQUCRPTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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